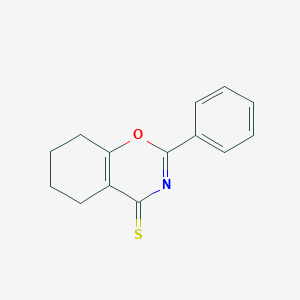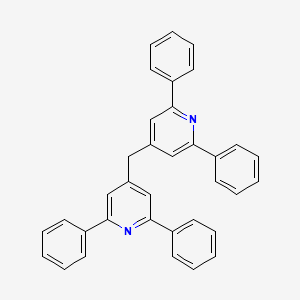
1-(2,5-dimethylphenyl)-4-phenyl-1H-imidazole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dimethylphenyl)-4-phenyl-1H-imidazole-2-thiol is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dimethylphenyl)-4-phenyl-1H-imidazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dimethylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized in the presence of sulfur to yield the desired imidazole-thiol compound .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,5-Dimethylphenyl)-4-phenyl-1H-imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazole ring can be reduced under specific conditions to yield corresponding dihydroimidazole derivatives.
Substitution: The phenyl and dimethylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide can be employed.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydroimidazole derivatives.
Substitution: Halogenated or alkylated imidazole derivatives.
Applications De Recherche Scientifique
1-(2,5-Dimethylphenyl)-4-phenyl-1H-imidazole-2-thiol has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as a therapeutic agent in treating certain diseases due to its bioactive imidazole core.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(2,5-dimethylphenyl)-4-phenyl-1H-imidazole-2-thiol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloenzyme inhibition. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
- 1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one
- 4,5-Dimethyl-1,2-diphenyl-1H-imidazole
- 2-(4-Fluorophenyl)-4,5-dimethyl-1H-imidazole
Comparison: 1-(2,5-Dimethylphenyl)-4-phenyl-1H-imidazole-2-thiol is unique due to the presence of both the imidazole ring and the thiol group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds that may lack the thiol group or have different substituents on the imidazole ring .
Propriétés
Formule moléculaire |
C17H16N2S |
|---|---|
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
3-(2,5-dimethylphenyl)-5-phenyl-1H-imidazole-2-thione |
InChI |
InChI=1S/C17H16N2S/c1-12-8-9-13(2)16(10-12)19-11-15(18-17(19)20)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,18,20) |
Clé InChI |
FACFYWXHBCSAFA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)N2C=C(NC2=S)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Nitrophenyl)-4-phenyl-1,3-diazaspiro[bicyclo[3.1.0]hexane-2,1'-cyclopentane]-3-ene](/img/structure/B11711101.png)

![Ethyl 4-[[(2-amino-6-benzothiazolyl)carbonyl]amino]benzoate](/img/structure/B11711107.png)
![3-bromo-5-chloro-N-[4-chloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide](/img/structure/B11711114.png)

![2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11711120.png)
![3-nitro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide](/img/structure/B11711126.png)
![2-{(3Z)-3-[(2-aminobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11711133.png)

![(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11711149.png)

![(5Z)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11711161.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11711166.png)
![2-{4-[(heptyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B11711181.png)
